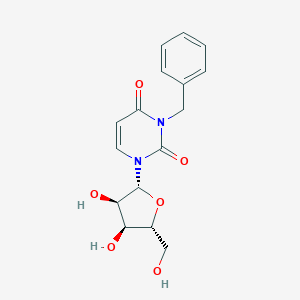

Uridine, 3-(phenylmethyl)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Uridine, 3-(phenylmethyl)- is a synthetic uridine derivative characterized by a benzyl (phenylmethyl) group substituted at the 3-position of the uracil base. These derivatives are typically synthesized via alkylation or acylation reactions, often involving protective groups (e.g., tert-butyldiphenylsilyl) and deprotection steps using trifluoroacetic acid (TFA) .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(phenylmethyl)uridine, and what analytical methods are critical for verifying its purity and structure?

Answer: Synthesis typically involves nucleophilic substitution or benzylation of uridine derivatives. Key steps include protecting the ribose hydroxyl groups to ensure regioselective benzylation at the 3-position. Post-synthesis, purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC, silica gel) . Structural confirmation requires:

- NMR spectroscopy : 1H- and 13C-NMR to confirm benzyl group integration and uridine backbone integrity.

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) .

- Melting point analysis : Consistency with literature values ensures crystallinity and purity.

Q. How can researchers optimize the solubility and stability of 3-(phenylmethyl)uridine in aqueous and organic solvents for in vitro assays?

Answer:

- Solubility testing : Use DMSO as a stock solvent (10–50 mM) with dilution into phosphate-buffered saline (PBS) or cell culture media. Monitor precipitation via dynamic light scattering (DLS) .

- Stability studies : Employ LC-MS to track degradation under varying pH (4–9), temperatures (4–37°C), and light exposure. Add antioxidants (e.g., 0.1% BHT) to organic solvents to prevent oxidation .

Q. What spectroscopic databases or reference standards are recommended for characterizing 3-(phenylmethyl)uridine derivatives?

Answer:

- PubChem or ChemSpider : Cross-reference NMR and MS data with existing entries for uridine analogs .

- Commercial standards : Use uridine or benzylated nucleoside standards (e.g., Sigma-Aldrich) as chromatographic retention time controls .

Advanced Research Questions

Q. How can contradictory spectroscopic data for 3-(phenylmethyl)uridine derivatives be resolved in structural elucidation?

Answer:

- Multi-technique validation : Combine 1H-1H COSY and HSQC NMR to resolve overlapping proton signals caused by benzyl group rotamers .

- X-ray crystallography : If crystals are obtainable, compare experimental unit cell parameters with Cambridge Structural Database entries .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and match experimental data .

Q. What experimental designs are suitable for investigating the enzymatic stability of 3-(phenylmethyl)uridine in biological systems?

Answer:

- In vitro enzyme assays : Incubate the compound with nucleoside phosphorylases (e.g., thymidine phosphorylase) and quantify degradation via UV-Vis spectroscopy (λ = 260 nm) .

- Metabolite profiling : Use 14C-labeled 3-(phenylmethyl)uridine and autoradiography to track metabolic byproducts in cell lysates .

- LC-MS/MS : Develop MRM transitions for parent and potential metabolites (e.g., de-benzylated uridine) .

Q. How can researchers address batch-to-batch variability in 3-(phenylmethyl)uridine synthesis for reproducible pharmacological studies?

Answer:

- Process optimization : Standardize reaction conditions (e.g., temperature, solvent ratios) using design-of-experiments (DoE) approaches .

- Quality control (QC) protocols : Implement in-process HPLC monitoring and stringent post-synthesis QC (e.g., ≥95% purity by area normalization) .

- Data sharing : Use FAIR-compliant repositories (e.g., Chemotion) to document synthesis parameters and analytical metadata .

Q. What strategies are effective for studying the cellular uptake and subcellular localization of 3-(phenylmethyl)uridine?

Answer:

- Fluorescent tagging : Conjugate with Cy5 or FITC via a cleavable linker and image via confocal microscopy .

- Radiolabeling : Synthesize 3H-labeled derivatives and quantify uptake via scintillation counting in fractionated organelles .

- Mass spectrometry imaging (MSI) : Use MALDI-TOF to map spatial distribution in tissue sections .

相似化合物的比较

3-(3-Amino-3-carboxypropyl)uridine (acp3U)

- Structure: Features a 3-amino-3-carboxypropyl group at the uracil’s 3-position .

- Biological Role : Found in tRNA, where it stabilizes RNA structure via hydrogen bonding and electrostatic interactions .

- Physicochemical Properties: The charged amino and carboxyl groups enhance hydrophilicity (logP ≈ -1.5), contrasting with the hydrophobic phenylmethyl group in the target compound (estimated logP ≈ 1.2) .

- Synthesis : Derived from enzymatic modification of uridine in tRNA, unlike the synthetic route for 3-(phenylmethyl)uridine .

3-(4-Hydroxybutyl)uridine (hb3U)

- Structure : Substituted with a polar 4-hydroxybutyl chain .

- Solubility : Hydroxyl group increases water solubility (>50 mg/mL) compared to 3-(phenylmethyl)uridine (<5 mg/mL) .

- Synthesis Yield: 45% via ethanol-mediated condensation, suggesting similar challenges in achieving high yields for bulky substitutions .

5-Substituted Uridine Derivatives

- Example : 5-[3-(Trifluoroacetamido)-1-propenyl]-uridine () has a trifluoroacetamido-propenyl group at the 5-position.

- Positional Effects : 5-Substitutions are common in antiviral drugs (e.g., AZT), while 3-substitutions may target different enzymes or pathways .

BAU (5-Benzylacyclouridine)

- Structure : A uracil derivative with a benzyl group at the 5-position .

- Activity : Potent uridine phosphorylase inhibitor (IC50 = 1.4 nM), suggesting aromatic substitutions enhance enzyme binding . The 3-(phenylmethyl)uridine may exhibit similar inhibitory effects but requires empirical validation.

Research Findings and Data Tables

Key Challenges and Insights

- Synthetic Complexity : Bulky 3-substitutions (e.g., phenylmethyl) may require optimized coupling reagents or catalysts, as seen in low yields for hb3U (45%) .

- Biological Specificity : The hydrophobic phenylmethyl group could enhance blood-brain barrier penetration but reduce solubility, limiting in vivo applications .

- Structural Analogues : acp3U’s role in RNA modification suggests 3-substituted uridines may influence nucleic acid metabolism, warranting studies on the target compound’s impact on tRNA or mRNA .

准备方法

Post-Glycosylation Benzylation of Ribose 3'-Hydroxyl

Synthetic Pathway and Mechanism

This method, detailed in patent CN101148465A , begins with L-ribose as the starting material. The hydroxyl groups of L-ribose are protected using isopropylidene acetonide, forming a 2',3'-O-isopropylidene intermediate. This protection directs reactivity toward the 5'-hydroxyl, which is activated via mesylation or tosylation to create a suitable leaving group. Condensation with silanized uracil—achieved by trimethylsilyl (TMS) protection of uracil’s hydroxyl groups—facilitates nucleophilic substitution at the 5'-position, yielding a β-glycosidic bond (Figure 1A).

Following glycosylation, the isopropylidene group is selectively removed under mild acidic conditions (e.g., aqueous acetic acid), exposing the ribose 2'- and 3'-hydroxyls. Benzylation is then performed using benzyl chloride in a polar aprotic solvent (e.g., dimethylformamide) with sodium bicarbonate as a weak base. The reaction proceeds via an SN2 mechanism, with the 3'-hydroxyl acting as the nucleophile. Final deprotection under alkaline conditions (e.g., methanolic ammonia) removes residual protecting groups, yielding 3-(phenylmethyl)-L-uridine .

Key Reaction Conditions:

-

Benzylation Step : 90–110°C, 2–4 hours, benzyl chloride (1.0–1.5 equivalents), NaHCO₃ (2.0 equivalents), DMF solvent.

-

Yield : Reported as "high" in the patent, though specific numerical data are omitted.

Pre-Glycosylation Benzylation of Uracil N3

Synthetic Pathway and Mechanism

An alternative route, described by researchers in , involves benzylation of uracil prior to glycosylation. Uracil is treated with benzyl chloride in the presence of a strong base (e.g., potassium tert-butoxide) in anhydrous tetrahydrofuran (THF), resulting in N3-benzylation (Figure 1B). The 4-position of uracil is subsequently protected with a methylthio group to prevent undesired side reactions during glycosylation.

The modified uracil is silylated using hexamethyldisilazane (HMDS), forming a trimethylsilyl-protected intermediate. Glycosylation is achieved by reacting this intermediate with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose under Lewis acid catalysis (e.g., trimethylsilyl triflate, TMSOTf). The benzoyl groups on the ribose are then removed via ammonolysis in methanol, followed by reductive cleavage of the methylthio group using tetrabutylammonium borohydride (TBAB).

Comparative Analysis of Methodologies

Regiochemical Control and Selectivity

-

Post-Glycosylation Method : Benzylation at the ribose 3'-OH relies on steric and electronic effects dictated by the protecting group strategy. The isopropylidene group ensures that the 2'- and 3'-hydroxyls are transiently protected, allowing selective benzylation at the 3'-position after deprotection.

-

Pre-Glycosylation Method : Direct benzylation of uracil’s N3 position avoids competition with ribose hydroxyls, ensuring unambiguous regiochemistry. However, this requires precise control during glycosylation to maintain the β-configuration.

Operational Complexity and Scalability

-

Post-Glycosylation : Fewer protection/deprotection steps make this method more scalable for industrial applications. The use of inexpensive reagents (e.g., benzyl chloride, NaHCO₃) further enhances cost-effectiveness.

-

Pre-Glycosylation : Multiple steps for uracil modification and protection increase synthesis time and purification demands. However, this approach allows modular construction of diverse uridine analogs.

Alternative Approaches and Mechanistic Insights

Enzymatic Glycosylation

Enzymatic methods using uridine phosphorylase could couple 3-benzyluracil with ribose-1-phosphate. However, the steric bulk of the benzyl group may hinder enzyme activity, necessitating engineered biocatalysts.

属性

CAS 编号 |

14985-34-3 |

|---|---|

分子式 |

C16H18N2O6 |

分子量 |

334.32 g/mol |

IUPAC 名称 |

3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C16H18N2O6/c19-9-11-13(21)14(22)15(24-11)17-7-6-12(20)18(16(17)23)8-10-4-2-1-3-5-10/h1-7,11,13-15,19,21-22H,8-9H2/t11-,13-,14-,15-/m1/s1 |

InChI 键 |

DBYRVSQCTWOQRS-NMFUWQPSSA-N |

SMILES |

C1=CC=C(C=C1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |

手性 SMILES |

C1=CC=C(C=C1)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

规范 SMILES |

C1=CC=C(C=C1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |

同义词 |

N(3)-benzyluridine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。